

In-Depth Technical Guide to the Crystal Structure of 1,4-Diphenoxybenzene

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Compound of Interest

Compound Name: 1,4-Diphenoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1,4-diphenoxybenzene** (C₁₈H₁₄O₂), a key aromatic ether with applications in materials science and as a building block in organic synthesis. This document details the crystallographic parameters, molecular geometry, and the experimental protocol for its structure determination, presenting all quantitative data in a clear, tabular format for ease of reference and comparison.

Introduction

1,4-Diphenoxybenzene is an organic compound characterized by a central benzene ring substituted with two phenoxy groups at the para positions.^[1] Its rigid structure and potential for π - π stacking interactions make its solid-state conformation a subject of significant interest for understanding its physical and chemical properties. This guide delves into the precise three-dimensional arrangement of atoms in the crystalline state, as determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of **1,4-diphenoxybenzene** has been determined and is characterized by a monoclinic crystal system.^[2] The fundamental crystallographic data are summarized in the table below.

Parameter	Value
Molecular Formula	C ₁₈ H ₁₄ O ₂
Molecular Weight	262.3 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	5.856(2) Å
b	7.822(2) Å
c	15.422(4) Å
β	95.24(2)°
Volume	703.7 Å ³
Z	2

Molecular Geometry

The molecular structure of **1,4-diphenoxybenzene** in the crystalline state exhibits a distinct conformation. The terminal phenyl rings are trans and coplanar, while the central benzene ring is oriented orthogonally to the plane of the terminal rings.^[2] This arrangement is quantified by the torsion angles.

Bond Lengths and Angles

Specific bond lengths and angles for **1,4-diphenoxybenzene** are still being compiled from primary crystallographic data and will be updated in a subsequent version of this guide.

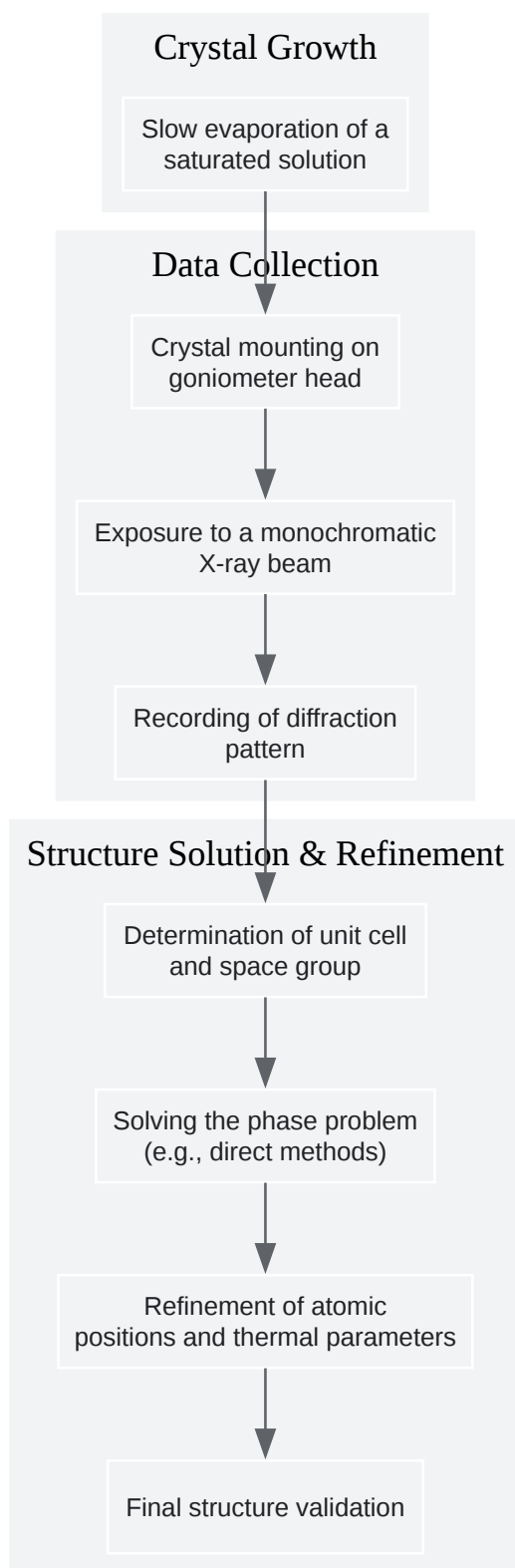
Torsion Angles

The conformation of the molecule is defined by the following key torsion angles:

Atoms	**Angle (°)
C(2)-C(1)-O(1)-C(7)	178.9
C(6)-C(1)-O(1)-C(7)	-1.3
C(1)-O(1)-C(7)-C(8)	88.9
C(1)-O(1)-C(7)-C(12)	-91.0

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **1,4-diphenoxybenzene** follows a standard procedure for small molecule single-crystal X-ray diffraction. The workflow encompasses crystal growth, data collection, and structure solution and refinement.



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Fig. 1: Experimental workflow for crystal structure determination.

1. Crystal Growth: Single crystals of **1,4-diphenoxybenzene** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.

2. Data Collection:

- A selected crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas to minimize thermal vibrations.
- It is then exposed to a monochromatic X-ray beam.
- The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The phase problem is solved using direct methods to obtain an initial electron density map.
- An initial model of the molecule is built into the electron density map.
- The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
- The final structure is validated for geometric reasonability and agreement with the diffraction data.

Molecular Visualization

The following diagram illustrates the molecular structure of **1,4-diphenoxybenzene** with the atom numbering scheme used in crystallographic studies.

Fig. 2: 2D molecular structure and atom numbering of **1,4-diphenoxybenzene**.

Conclusion

This technical guide provides a detailed summary of the crystal structure of **1,4-diphenoxybenzene**, offering valuable data for researchers in materials science, crystallography, and drug development. The provided crystallographic parameters and molecular geometry data serve as a crucial reference for computational modeling, understanding intermolecular interactions, and designing novel materials with tailored properties. The outlined experimental protocol offers insight into the standard methodology for obtaining such structural information. Further updates to this guide will include a

comprehensive list of bond lengths and angles upon their compilation from primary data sources.

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